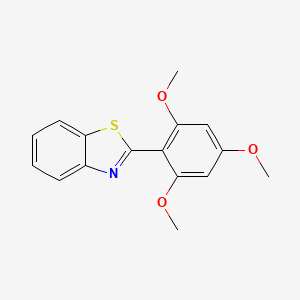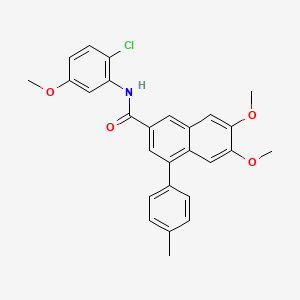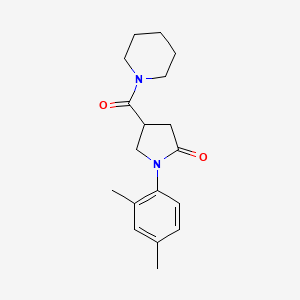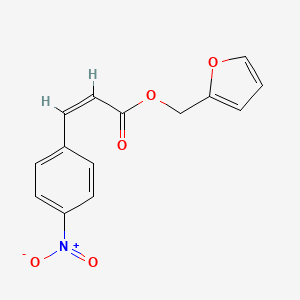![molecular formula C14H20ClN3OS B4748552 N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Overview
Description
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as CMPT, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research due to its unique properties and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the inhibition of various enzymes and ion channels. It has been shown to inhibit the activity of the sodium-potassium ATPase and the calcium ATPase, leading to the disruption of ion homeostasis and cell death. N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the activity of fungal and viral enzymes, leading to the inhibition of their growth and replication.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has various biochemical and physiological effects, depending on the target protein and cell type. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of ion channels and transporters. N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in various diseases.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit various enzymes and ion channels. However, it also has limitations, such as its potential toxicity and the need for specific conditions and protocols for its use.
Future Directions
There are several future directions for the use of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in scientific research. One potential direction is the development of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea-based drugs for the treatment of various diseases, such as cancer, fungal infections, and viral infections. Another direction is the investigation of the mechanisms of action of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea on various proteins and cell types, which may lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods and analogs of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may lead to the discovery of compounds with improved properties and activities.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively used in scientific research, particularly in the field of pharmacology. It has been shown to have various biological activities, including antitumor, antifungal, and antiviral properties. N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been used as a tool compound to investigate the mechanisms of action of various proteins, such as the sodium-potassium ATPase and the calcium ATPase.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-3-1-4-13(11-12)17-14(20)16-5-2-6-18-7-9-19-10-8-18/h1,3-4,11H,2,5-10H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMFTBNTJGIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)

![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)


![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)


![1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B4748580.png)